molecular formula C8H13BrO B12825982 (4-Bromonorbornan-1-yl)methanol

(4-Bromonorbornan-1-yl)methanol

Cat. No.: B12825982
M. Wt: 205.09 g/mol
InChI Key: XAMPMGGDNJUILO-UHFFFAOYSA-N
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Description

(4-Bromonorbornan-1-yl)methanol is an organic compound characterized by a bromine atom attached to a norbornane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromonorbornan-1-yl)methanol typically involves the bromination of norbornene followed by a hydroxymethylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The hydroxymethylation is then carried out using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (4-Bromonorbornan-1-yl)methanal or further to (4-Bromonorbornan-1-yl)methanoic acid.

    Reduction: The compound can be reduced to (4-Bromonorbornan-1-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.

Major Products:

    Oxidation: (4-Bromonorbornan-1-yl)methanal, (4-Bromonorbornan-1-yl)methanoic acid.

    Reduction: (4-Bromonorbornan-1-yl)methane.

    Substitution: Various substituted norbornane derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromonorbornan-1-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromonorbornan-1-yl)methanol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the hydroxymethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    (4-Chloronorbornan-1-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluoronorbornan-1-yl)methanol: Contains a fluorine atom instead of bromine.

    (4-Iodonorbornan-1-yl)methanol: Features an iodine atom in place of bromine.

Uniqueness: (4-Bromonorbornan-1-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

(4-bromo-1-bicyclo[2.2.1]heptanyl)methanol

InChI

InChI=1S/C8H13BrO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6H2

InChI Key

XAMPMGGDNJUILO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)CO)Br

Origin of Product

United States

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